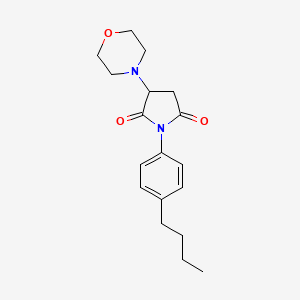![molecular formula C14H21NO3 B5398922 N-[2-(2-methoxyphenoxy)ethyl]-2,2-dimethylpropanamide](/img/structure/B5398922.png)
N-[2-(2-methoxyphenoxy)ethyl]-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-methoxyphenoxy)ethyl]-2,2-dimethylpropanamide, also known as GW501516, is a synthetic drug that was developed in the 1990s as a potential treatment for cardiovascular diseases. However, it has gained popularity among athletes and bodybuilders as a performance-enhancing drug due to its ability to increase endurance and fat burning.
Mécanisme D'action
N-[2-(2-methoxyphenoxy)ethyl]-2,2-dimethylpropanamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates gene expression. Activation of PPARδ leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, resulting in increased endurance and fat burning.
Biochemical and Physiological Effects:
N-[2-(2-methoxyphenoxy)ethyl]-2,2-dimethylpropanamide has been shown to improve endurance and exercise capacity in animal and human studies. It also increases the expression of genes involved in fatty acid oxidation and glucose uptake in skeletal muscle. Additionally, it has been shown to reduce inflammation and oxidative stress in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(2-methoxyphenoxy)ethyl]-2,2-dimethylpropanamide in lab experiments is its ability to improve endurance and exercise capacity, which can be useful in studying the effects of exercise on various physiological processes. However, its use in lab experiments is limited by its potential to interfere with other metabolic pathways and its controversial status as a performance-enhancing drug.
Orientations Futures
There are several potential future directions for research on N-[2-(2-methoxyphenoxy)ethyl]-2,2-dimethylpropanamide. One area of interest is its potential as a treatment for metabolic disorders, such as type 2 diabetes and obesity. Another area of interest is its potential as a therapeutic agent for cardiovascular diseases, such as atherosclerosis and heart failure. Additionally, further research is needed to fully understand the mechanisms underlying its effects on gene expression and metabolism.
Méthodes De Synthèse
The synthesis of N-[2-(2-methoxyphenoxy)ethyl]-2,2-dimethylpropanamide involves several steps, starting with the reaction of 2-methoxyphenol with ethylene oxide to form 2-(2-methoxyphenoxy)ethanol. This intermediate is then reacted with 2,2-dimethylpropanoyl chloride in the presence of a base to form the final product.
Applications De Recherche Scientifique
N-[2-(2-methoxyphenoxy)ethyl]-2,2-dimethylpropanamide has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cancer, and cardiovascular diseases. It has been shown to improve insulin sensitivity, reduce inflammation, and prevent the development of atherosclerosis.
Propriétés
IUPAC Name |
N-[2-(2-methoxyphenoxy)ethyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)13(16)15-9-10-18-12-8-6-5-7-11(12)17-4/h5-8H,9-10H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDXPNNNWCBFKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCOC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-{[5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furyl]methylene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B5398857.png)
![3-[(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)acetyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5398869.png)

![2-(5-fluoro-2-methoxyphenyl)-1-[2-methoxy-2-(2-thienyl)ethyl]-1H-imidazole](/img/structure/B5398888.png)
![4-[3-allyl-4-(benzyloxy)-5-ethoxybenzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5398889.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-[(1-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5398896.png)
![N-(4-methylphenyl)-4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5398901.png)
![ethyl (3-{[(4-fluorophenoxy)acetyl]amino}-5-methyl-1H-pyrazol-1-yl)acetate](/img/structure/B5398908.png)
![1-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-4-(3-methylbenzyl)piperazine](/img/structure/B5398911.png)
![3-{[2-(aminocarbonyl)piperidin-1-yl]methyl}-N-butyl-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5398913.png)
![N-{[1-(hydroxymethyl)cyclobutyl]methyl}-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5398918.png)


